molecular formula C18H25N3 B5226671 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B5226671
M. Wt: 283.4 g/mol
InChI Key: CZWLDJFQTDJMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects. 2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine.

Mechanism of Action

The exact mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This may explain its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to reduce the levels of stress hormones such as cortisol and corticotropin-releasing hormone. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine in lab experiments include its potential therapeutic applications and its ability to modulate neurotransmitter levels in the brain. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine. One direction is to further investigate its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential in treating drug addiction in humans. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been achieved through various methods. One of the most commonly used methods is the condensation reaction between 3-pyridinemethanol and bicyclo[2.2.1]hept-5-en-2-ylmethylamine in the presence of a catalyst. Another method involves the reaction of 3-pyridinemethanol with bicyclo[2.2.1]hept-5-en-2-ylmethylamine hydrochloride in the presence of a base. The yield of the product varies depending on the method used.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animals. Additionally, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-2-16(12-19-5-1)13-20-6-8-21(9-7-20)14-18-11-15-3-4-17(18)10-15/h1-5,12,15,17-18H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWLDJFQTDJMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.